Octyl Acetate

Beschreibung

This compound has been reported in Artemisia thuscula, Mandragora autumnalis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

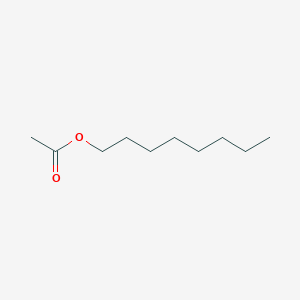

Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYBTZIQSIBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044202 | |

| Record name | Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour | |

| Record name | Octyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 211.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865-0.868 | |

| Record name | Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.4 [mmHg] | |

| Record name | Octyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-14-1 | |

| Record name | Octyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FN2J413S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-38.5 °C | |

| Record name | Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl acetate (B1210297) (n-octyl acetate), the ester formed from 1-octanol (B28484) and acetic acid, is a colorless liquid recognized for its characteristic fruity, orange-like aroma.[1][2] While widely utilized in the fragrance and food industries as a flavoring agent, its physicochemical properties also make it a relevant compound for study in various scientific disciplines, including as a solvent and a chemical intermediate.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of octyl acetate, complete with experimental methodologies and graphical representations of key processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol [5] |

| Appearance | Colorless, clear liquid[1][2] |

| Odor | Fruity, reminiscent of orange and jasmine[1][6] |

| Density | 0.863–0.87 g/cm³[7] |

| Melting Point | -38.5 °C[1] |

| Boiling Point | 203–211.3 °C[8] |

| Flash Point | 86 °C (187 °F)[7] |

| Solubility in water | 0.018 g/100 g (29.7 °C)[8] |

| Solubility in organic solvents | Soluble in ethanol, ether, and most fixed oils[1][5] |

| Refractive Index (n20/D) | 1.418 - 1.421[1] |

| Vapor Pressure | 0.0072–0.0073 kPa (14.75 °C)[7] |

| Vapor Density | 5.9 (vs air)[9] |

Chemical Synthesis and Reactivity

This compound is primarily synthesized through the Fischer esterification of 1-octanol and acetic acid, typically in the presence of an acid catalyst.[8] It can also be produced via transesterification.[10] The primary reaction of this compound is hydrolysis, which breaks the ester bond to yield 1-octanol and acetic acid.[7]

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the workflow for a typical laboratory synthesis and purification of this compound.

Hydrolysis of this compound

The hydrolysis of this compound is a reversible reaction that can be catalyzed by either an acid or a base. This reaction is fundamental to its stability in aqueous environments.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a small sample of a liquid can be accurately determined using a Thiele tube.[11]

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.

-

Observation: As the boiling point is approached, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Measurement: The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.[11]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[12]

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Mass of Filled Pycnometer: The mass of the filled pycnometer is measured.

-

Temperature Control: The temperature of the this compound is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a useful property for identifying pure liquids.[13]

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.[14]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

-

Solvent and Solute Measurement: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is placed in a test tube.

-

Incremental Addition: A small, measured amount of this compound is added to the solvent.

-

Mixing: The mixture is agitated thoroughly.

-

Observation: The process is repeated until the this compound no longer dissolves, and a separate phase is observed. The approximate solubility can be reported based on the amount of solute added before saturation is reached. For precise quantitative solubility, the shake-flask method followed by analytical quantification (e.g., GC) is recommended.[15]

Biological Activity and Applications in Research

While this compound is primarily known for its sensory properties, some studies have explored its biological activities. It has been shown to possess some antioxidant properties, though weak compared to standards like Trolox.[16] In animal studies, high concentrations of orally administered this compound have been associated with effects on body weight and organ weights in rats.[16] Its presence in various fruits and its role as a plant metabolite are also areas of research.[1][17] In the context of drug development, while not a therapeutic agent itself, its properties as a solvent and its ester linkage may be of interest in formulation science and for understanding esterase-mediated drug metabolism.[4]

Conclusion

This compound possesses a well-defined set of physical and chemical properties that are crucial for its application and study. This guide provides the foundational data and experimental context necessary for researchers, scientists, and drug development professionals to effectively work with this compound. The provided methodologies offer a starting point for the precise characterization of this compound in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. US3534088A - Synthesis of octyl esters and alcohols - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Vapor pressure methods: A source of experimental thermodynamic data | Semantic Scholar [semanticscholar.org]

- 7. This compound | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. NP-MRD: Showing NP-Card for this compound (NP0049172) [np-mrd.org]

An In-depth Technical Guide to Octyl Acetate: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl acetate (B1210297), also known as octyl ethanoate, is an organic compound with the molecular formula C₁₀H₂₀O₂.[1] It is an ester recognized for its characteristic fruity, orange- and jasmine-like aroma.[1][2] Found naturally in citrus fruits like oranges and grapefruits, it is widely utilized in the food, fragrance, and cosmetic industries as a flavoring and aromatic agent.[2][3] Beyond its sensory applications, octyl acetate also serves as a solvent for various substances including nitrocellulose, waxes, and resins.[3] This guide provides a comprehensive overview of the structural formula of this compound and its diverse range of isomers, presenting key physicochemical data, experimental protocols for its synthesis, and a visual classification of its isomeric forms.

Structural Formula of n-Octyl Acetate

The most common form, n-octyl acetate, is the ester formed from 1-octanol (B28484) (n-octyl alcohol) and acetic acid.[3] Its linear formula is CH₃CO₂(CH₂)₇CH₃, and its chemical structure is as follows:

Chemical Formula: C₁₀H₂₀O₂ Molar Mass: 172.26 g/mol [1] IUPAC Name: this compound[1]

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₂₀O₂, a multitude of structural isomers exist, which can be broadly categorized as positional, chain, and functional group isomers.

-

Positional Isomers: These isomers differ in the position of the acetate group along the octyl carbon chain. For example, the acetate group can be attached to the second, third, or fourth carbon, creating secondary octyl acetates.

-

Chain Isomers: These isomers have different branching structures of the carbon skeleton. For instance, the octyl group can be branched, such as in 2-ethylhexyl acetate.[4][5]

-

Functional Group Isomers: These isomers have different functional groups altogether. While this compound is an ester, other esters with the same molecular formula exist, such as methyl nonanoate (B1231133) or butyl hexanoate.[6][7][8] Furthermore, other functional groups like carboxylic acids (e.g., decanoic acid) are also isomeric with this compound.

The relationship between these isomer types is illustrated in the diagram below.

Caption: Isomeric classification of compounds with the molecular formula C₁₀H₂₀O₂.

Data Presentation: Physicochemical Properties of this compound Isomers

The following tables summarize key quantitative data for n-octyl acetate and a selection of its isomers. All data are for standard conditions unless otherwise noted.

Table 1: Properties of Positional and Chain Isomers of this compound

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| n-Octyl Acetate | 112-14-1 | 211[9] | -38.5[1] | 0.867[9] | 1.418[9] |

| 2-Octyl Acetate | 2051-50-5 | 193[10] | N/A | 0.857-0.863 (at 25°C)[10] | 1.409-1.415[10] |

| 3-Octyl Acetate | 4864-61-3 | 99 (at 18 mmHg)[11] | -65.75 (estimate)[12] | 0.86[11] | 1.415[11] |

| 4-Octyl Acetate | 5921-87-9 | N/A | N/A | N/A | N/A |

| 2-Ethylhexyl Acetate | 103-09-3 | 199[13] | -92[13] | 0.87[13] | 1.418[13] |

| iso-Octyl Acetate | 31565-19-2 | 195-196[14] | N/A | 0.868[15] | N/A |

Table 2: Properties of Functional Group Isomers (Esters) of this compound

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Methyl Nonanoate | 1731-84-6 | 213-214[7] | -35[6] | 0.875[7] | 1.421[7] |

| Hexyl Butyrate | 2639-63-6 | 205 | -78[16] | 0.851 | 1.417 |

| Butyl Hexanoate | 626-82-4 | 208[16] | N/A | 0.866[16] | 1.416[16] |

| Propyl Heptanoate | 7778-87-2 | 208[16] | -63.5[16] | 0.869[16] | 1.417[16] |

| Ethyl Octanoate | 106-32-1 | 206-208[16] | -47[16] | 0.867 (at 20°C)[16] | 1.417[16] |

Experimental Protocols: Synthesis of n-Octyl Acetate

A common and effective method for synthesizing esters like n-octyl acetate is the Fischer-Speier esterification.[3] This acid-catalyzed reaction involves refluxing a carboxylic acid with an alcohol.

Objective: To synthesize n-octyl acetate from 1-octanol and acetic acid.

Reaction Scheme:

CH₃(CH₂)₇OH + CH₃COOH ⇌ CH₃CO₂(CH₂)₇CH₃ + H₂O (1-Octanol) + (Acetic Acid) ⇌ (n-Octyl Acetate) + (Water)

Materials and Equipment:

-

1-Octanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (optional, for purification)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 1-octanol and a molar excess of glacial acetic acid (e.g., a 1:1.2 to 1:2 molar ratio). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (a few drops is typically sufficient).[17]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours. The progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting alcohol.

-

Work-up - Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst and any unreacted acetic acid. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until effervescence ceases.

-

Work-up - Washing: Allow the layers to separate. The upper organic layer contains the desired this compound. Drain and discard the lower aqueous layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[18]

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

-

Isolation and Purification: Decant or filter the dried organic layer to remove the drying agent. The resulting liquid is crude this compound. For higher purity, the product can be purified by distillation under reduced pressure. Weigh the final product to determine the yield.[17]

This protocol provides a foundational method for the synthesis of n-octyl acetate. Modifications, such as using acetic anhydride (B1165640) instead of acetic acid, can also be employed.[18] The synthesis of other this compound isomers can be achieved by substituting the corresponding octanol (B41247) isomer (e.g., 2-octanol (B43104) to produce 2-octyl acetate).[19]

References

- 1. This compound | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2-ethylhexyl acetate - SEQENS [seqens.com]

- 5. This compound [drugfuture.com]

- 6. Methyl nonanoate | C10H20O2 | CID 15606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ノナン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Acetic acid, octyl ester (CAS 112-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-octyl acetate, 2051-50-5 [thegoodscentscompany.com]

- 11. 3-OCTYL ACETATE | CAS#:4864-61-3 | Chemsrc [chemsrc.com]

- 12. 3-OCTYL ACETATE CAS#: 4864-61-3 [m.chemicalbook.com]

- 13. 酢酸2-エチルヘキシル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. isothis compound, 31565-19-2 [thegoodscentscompany.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. brainly.com [brainly.com]

- 18. scribd.com [scribd.com]

- 19. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

The Ubiquitous Presence of Octyl Acetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl acetate (B1210297), a carboxylic ester known for its characteristic fruity, orange-like aroma, is a significant volatile organic compound found across a diverse range of plant species. As a key component of many essential oils, it contributes significantly to the flavor and fragrance profiles of numerous fruits, flowers, and herbs. Beyond its sensory attributes, the natural occurrence of octyl acetate and other volatile esters is of great interest to researchers in fields ranging from chemical ecology and plant biochemistry to the development of new pharmaceuticals and natural product-based therapies. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, detailing its distribution, concentration, and the analytical methodologies used for its characterization. Furthermore, it elucidates the biosynthetic pathway responsible for its formation in planta.

Data Presentation: Quantitative Occurrence of this compound in Various Plant Species

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes quantitative data on the occurrence of this compound, primarily as a percentage of the total essential oil composition.

| Plant Species | Family | Plant Part | Concentration of this compound (% of Essential Oil) | Reference(s) |

| Heracleum persicum | Apiaceae | Seeds | 11.2 - 27.0 | [1] |

| Heracleum rechingeri | Apiaceae | Seeds | 91.7 | [2] |

| Heracleum rechingeri | Apiaceae | Flowers | 46.8 | [2] |

| Heracleum rechingeri | Apiaceae | Leaves | 47.2 | [2] |

| Heracleum rechingeri | Apiaceae | Stems | 13.0 | [2] |

| Heracleum nanum | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum leskovii | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum grandiflorum | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum moellendorfii | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum dulce | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum mantegazzianum | Apiaceae | Fruit | 18.0 - 65.0 | [3][4] |

| Heracleum sphondylium | Apiaceae | Seeds | Present, major component | [1] |

| Citrus spp. (Oranges, Grapefruits) | Rutaceae | Peel | Present | [5][6][7][8][9] |

| Pyrus spp. (Pears) | Rosaceae | Fruit | Present | [10] |

| Malus domestica (Apples) | Rosaceae | Fruit | Present | [10] |

Experimental Protocols: Analysis of this compound in Plant Material

The identification and quantification of this compound in plant tissues are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as solid-phase microextraction (SPME).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile compounds from a sample matrix.

-

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE/silicone septa

-

Heating and agitation unit (optional, but recommended for reproducibility)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure:

-

A known weight of the plant material (e.g., 1-5 g of fresh tissue or a smaller amount of dried material) is placed into a headspace vial. For essential oils, a small volume (e.g., 1 µL) can be placed in the vial.

-

The vial is securely sealed with the septum cap.

-

The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace. Agitation can be used to facilitate this process.[11]

-

The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile analytes.[12]

-

After extraction, the fiber is retracted into the needle and immediately introduced into the hot injection port of the GC for thermal desorption of the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC system coupled with a mass spectrometer detector.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of volatile esters. A common choice is a DB-5ms or HP-5ms column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: The injector is operated in splitless or split mode at a high temperature (e.g., 250 °C) to ensure efficient desorption of analytes from the SPME fiber.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 220-250 °C.

-

Final hold: Maintain the final temperature for 5-10 minutes.[13]

-

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Quantification can be performed using an internal or external standard method. The peak area of this compound is proportional to its concentration.

-

Mandatory Visualization

Biosynthetic Pathway of this compound in Plants

Caption: Biosynthesis of this compound via the action of Alcohol Acyltransferase (AAT).

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound in plant materials using HS-SPME-GC-MS.

Conclusion

This compound is a widely distributed volatile ester in the plant kingdom, contributing significantly to the aromatic profile of many species, particularly within the Apiaceae and Rutaceae families. The concentration of this compound can be substantial, especially in the essential oils of seeds and fruits. Its analysis is robustly performed using HS-SPME-GC-MS, a sensitive and reliable technique. The biosynthesis of this compound is catalyzed by alcohol acyltransferases, which represent a key enzymatic step in the formation of a wide array of volatile esters in plants. A thorough understanding of the natural occurrence, analysis, and biosynthesis of this compound is crucial for researchers and professionals in various scientific and industrial fields, paving the way for further exploration of its potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. agrijournals.ir [agrijournals.ir]

- 3. Constituents of essential oils from fruit of some Heracleum L. species [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0038602) [hmdb.ca]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. acs.org [acs.org]

- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Analysis of volatile constituents from leaves of plants by gas chromatography/mass spectrometry with solid-phase microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Fischer Esterification Mechanism for Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of octyl acetate (B1210297). It includes a detailed breakdown of the reaction mechanism, a comparison of various experimental protocols with quantitative data, and step-by-step methodologies for laboratory synthesis.

Introduction

Octyl acetate is an ester known for its characteristic orange-like fragrance, making it a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2] It is also utilized as a solvent for various materials, including nitrocellulose, waxes, and resins. The synthesis of this compound is commonly achieved through the Fischer esterification of 1-octanol (B28484) with acetic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and cost-effective starting materials. However, as a reversible process, careful consideration of reaction conditions is crucial to achieving high yields. This guide will delve into the intricacies of this important reaction.

The Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The overall transformation involves the reaction of a carboxylic acid (acetic acid) with an alcohol (1-octanol) to produce an ester (this compound) and water. The reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of one of the reactants or to remove water as it is formed.[3][4]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 1-octanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

Fischer Esterification Mechanism for this compound

Data Presentation: Comparison of Synthesis Protocols

The yield of this compound is highly dependent on the chosen experimental conditions. The following table summarizes quantitative data from various reported synthesis protocols.

| Reactants | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |

| Acetic Anhydride (B1165640), 1-Octanol | (Not specified, likely self-catalyzed or trace acid) | ~1:1 (volume ratio) | 80 | 0.25 | 51.66 | [1] |

| Acetic Acid, 1-Octanol | Silica (B1680970) Sulfuric Acid | 1:2 | 75 | Not specified | 92.72 (conversion) | [5] |

| Acetic Acid, 1-Octanol | H₅PW₁₀V₂O₄₀/FAC | 1:2 | 110 | Not specified | 81.43 (conversion) | [6][7] |

| Acetic Acid, 1-Octanol | Amberlyst 36 | (Not specified) | 60-85 | Not specified | (Kinetic study) | [6] |

| Acetic Acid, Isopentyl Alcohol | Sulfuric Acid | ~2.5:1 | Reflux | 1 | (Not specified) | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is adapted from a laboratory experiment describing the synthesis of this compound.[1]

Materials:

-

Acetic anhydride (2.0 mL)

-

n-Octanol (2.5 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (30 mL)

-

Saturated sodium chloride (NaCl) solution (15 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Combine 2.0 mL of acetic anhydride and 2.5 mL of n-octanol in a suitable reaction vessel.

-

Heat the mixture in an 80°C water bath for 15 minutes.

-

After heating, remove the reaction from the hot water bath and allow it to cool for one minute.

-

Pour the cooled mixture into a small beaker containing crushed ice.

-

Transfer the resulting mixture to a separatory funnel containing 15 mL of saturated NaHCO₃ solution.

-

Gently swirl the separatory funnel, periodically venting to release any evolved gas.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Repeat the extraction with another 15 mL of saturated NaHCO₃ solution.

-

Wash the organic layer with 15 mL of saturated NaCl solution.

-

Transfer the organic layer to a clean, dry beaker and add a small amount of anhydrous Na₂SO₄ to dry the solution.

-

Decant the dried product into a pre-weighed vial to determine the final mass and calculate the percent yield.

Protocol 2: Optimized Synthesis using a Heterogeneous Catalyst

This protocol is based on a study optimizing the synthesis of n-octyl acetate using a silica sulfuric acid catalyst.[5]

Materials:

-

Acetic acid

-

n-Octanol

-

Silica sulfuric acid catalyst

Procedure:

-

In a batch reactor, combine acetic acid and n-octanol in a 1:2 molar ratio.

-

Add the silica sulfuric acid catalyst, with a catalyst mass of 6 wt% relative to the total mass of the reactants.

-

Heat the reaction mixture to 75°C (348 K).

-

Maintain agitation at 400 rpm.

-

Monitor the reaction progress to achieve the reported high conversion of acetic acid.

-

Upon completion, the heterogeneous catalyst can be recovered for potential reuse. The workup would typically follow a similar procedure to Protocol 1, involving washing with a basic solution to remove unreacted acetic acid, followed by washing with brine and drying.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via Fischer esterification.

General Experimental Workflow for this compound Synthesis

This workflow outlines the logical progression from combining the reactants to the final characterization of the purified product. The workup steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water to obtain a pure ester.

Conclusion

The Fischer esterification is a robust and versatile method for the synthesis of this compound. Understanding the reaction mechanism and the factors that influence the equilibrium is paramount for optimizing the reaction conditions to achieve high yields. As demonstrated by the presented data, the choice of catalyst and reaction parameters can significantly impact the efficiency of the synthesis. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful laboratory preparation of this compound for research and development purposes.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. dl.begellhouse.com [dl.begellhouse.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

The Environmental Fate and Biodegradation of Octyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl acetate (B1210297), an ester of 1-octanol (B28484) and acetic acid, is a widely used compound in various industries, including as a flavoring agent and in the formulation of fragrances. Its environmental fate is of significant interest to ensure its safe use and disposal. This technical guide provides a comprehensive overview of the environmental fate and biodegradation of octyl acetate, based on publicly available data and predictive models.

Abiotic degradation pathways, including hydrolysis and photolysis, are considered to be of minor importance compared to biodegradation. Atmospheric degradation, however, is expected to be a relevant removal mechanism for any this compound that partitions to the atmosphere, with an estimated half-life of approximately 1 to 1.5 days.

Due to its moderate octanol-water partition coefficient (Log K_ow_), this compound is expected to have a tendency to adsorb to soil and sediment. However, its rapid biodegradability is anticipated to prevent long-term persistence and bioaccumulation in the environment. Specific ecotoxicity data for aquatic organisms is limited in publicly accessible literature, necessitating a cautious approach to its environmental risk assessment. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to aid in understanding the environmental behavior of this compound.

Chemical Identity and Physicochemical Properties

This compound (CAS No: 112-14-1) is the ester formed from 1-octanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity odor.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.27 g/mol | [2] |

| Boiling Point | 211 °C | [4] |

| Melting Point | -38.5 °C | [2] |

| Density | 0.867 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.4 mmHg at 25 °C | [2][3] |

| Water Solubility | 18 mg/L at 29.7 °C | [4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.81 (estimated) | [5] |

Environmental Fate

The environmental fate of a chemical is governed by its partitioning between different environmental compartments (air, water, soil, and sediment) and the degradation processes that occur within each compartment.

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For this compound, the key abiotic degradation pathways are hydrolysis, photolysis, and atmospheric degradation.

Hydrolysis is the chemical breakdown of a substance by reaction with water. As an ester, this compound can be hydrolyzed to its constituent alcohol (1-octanol) and carboxylic acid (acetic acid), as depicted in the following reaction:

CH₃COO(CH₂)₇CH₃ + H₂O → CH₃(CH₂)₇OH + CH₃COOH

Direct photolysis, the degradation of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reaction with photochemically generated reactive species such as hydroxyl radicals in water, may occur, but is expected to be a minor degradation pathway compared to biodegradation.

For this compound that partitions to the atmosphere, the primary degradation mechanism is reaction with photochemically produced hydroxyl (•OH) radicals. The estimated atmospheric half-life for this reaction is in the range of 1 to 1.5 days, indicating that it will be relatively quickly removed from the air.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is the most significant environmental degradation process for this compound.

In the presence of oxygen, this compound is expected to be readily biodegradable. Predictive models, such as the BIOWIN model from the EPI (Estimation Program Interface) Suite™, predict that this compound is readily biodegradable. The biodegradation pathway is initiated by the enzymatic hydrolysis of the ester linkage by esterases, which are ubiquitous in the environment, to yield 1-octanol and acetic acid. Both of these metabolites are readily biodegradable and are further mineralized to carbon dioxide and water.

Under anaerobic conditions (in the absence of oxygen), the biodegradation of this compound is also expected to occur, although likely at a slower rate than under aerobic conditions. The initial hydrolysis to 1-octanol and acetic acid can proceed anaerobically. The resulting metabolites can then be further degraded through anaerobic pathways, ultimately leading to the formation of methane (B114726) and carbon dioxide.

Ecotoxicity

Ecotoxicity data is crucial for assessing the potential environmental risk of a substance. While some safety data sheets classify this compound as harmful to aquatic life, specific, publicly available data on its acute and chronic toxicity to fish, daphnia, and algae is limited. One safety data sheet indicates that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[7]

| Endpoint | Species | Value | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | 3 g/kg | [1] |

| Acute Dermal Toxicity (LD₅₀) | Rabbit | > 5000 mg/kg | [1] |

| Acute Fish Toxicity (LC₅₀, 96h) | - | Data not available | - |

| Acute Daphnia Toxicity (EC₅₀, 48h) | - | Data not available | - |

| Algae Toxicity (EC₅₀, 72h) | - | Data not available | - |

Given the lack of specific aquatic toxicity data, a precautionary approach should be taken when considering the potential environmental impact of this compound.

Experimental Protocols

Standardized experimental protocols are used to assess the biodegradability and environmental fate of chemicals. The following sections describe the methodologies for key experiments relevant to this compound.

Ready Biodegradability - OECD 301

The OECD 301 guidelines describe a series of six screening tests for determining the ready biodegradability of organic chemicals in an aerobic aqueous medium.[8] These tests are stringent and a "pass" result indicates that the substance will likely be rapidly and completely biodegraded in the environment.[7]

General Principles:

-

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.[8]

-

The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[8]

-

Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[8]

-

A substance is considered readily biodegradable if it reaches a pass level of 60% of the theoretical maximum for CO₂ evolution or oxygen consumption, or 70% for DOC removal, within a 10-day window during the 28-day test period.[8]

Commonly Used Methods:

-

OECD 301B: CO₂ Evolution Test (Modified Sturm Test): Biodegradation is determined by measuring the amount of CO₂ produced. This method is suitable for non-volatile, water-soluble, and poorly soluble compounds.

-

OECD 301D: Closed Bottle Test: The depletion of dissolved oxygen is measured in sealed bottles containing the test substance and inoculum. This test is suitable for soluble and non-volatile compounds.

-

OECD 301F: Manometric Respirometry Test: The oxygen consumption is measured by the pressure change in a closed respirometer. This method is suitable for both soluble and insoluble compounds.

Hydrolysis as a Function of pH - OECD 111

This test guideline is designed to determine the rate of hydrolysis of a chemical as a function of pH.

Methodology:

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2]

-

A known concentration of the test substance is added to each buffer solution.[2]

-

The solutions are incubated at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).[2]

-

Samples are taken at various time intervals and the concentration of the test substance is determined by a suitable analytical method (e.g., chromatography).

-

The rate of hydrolysis and the half-life of the substance are calculated for each pH value.

Visualizations

Proposed Biodegradation Pathway of this compound

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental Workflow for OECD 301B (CO₂ Evolution Test)

Caption: General experimental workflow for a ready biodegradability test (OECD 301B).

Environmental Fate of this compound

Caption: Conceptual overview of the environmental fate of this compound.

Conclusion

References

- 1. fishersci.ie [fishersci.ie]

- 2. This compound | C10H20O2 | CID 8164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Solubility of Octyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of octyl acetate (B1210297) in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where octyl acetate is utilized as a solvent, flavoring agent, or fragrance. This document adheres to the principle that a thorough understanding of a compound's solubility is critical for formulation, synthesis, and purification processes.

Core Data Presentation: Quantitative Solubility of this compound

This compound, a carboxylic ester with the chemical formula CH₃COO(CH₂)₇CH₃, is a colorless liquid known for its characteristic fruity, orange-like aroma. Its solubility is largely dictated by its molecular structure, which includes a polar ester group and a nonpolar eight-carbon alkyl chain. This dual nature allows it to be miscible with a variety of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is essential for comparative analysis and for selecting the most appropriate solvent for a specific application.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C | Classification |

| Acetone | C₃H₆O | 10254.85 | Ketone |

| Acetonitrile | C₂H₃N | 4742.34 | Nitrile |

| Benzene | C₆H₆ | Miscible | Aromatic Hydrocarbon |

| n-Butanol | C₄H₁₀O | 4415.48 | Alcohol |

| Chloroform | CHCl₃ | 6790.66 | Halogenated Hydrocarbon |

| Diethyl Ether | C₄H₁₀O | Miscible | Ether |

| Ethanol | C₂H₆O | 7856.46 | Alcohol |

| Ethyl Acetate | C₄H₈O₂ | 4572.45 | Ester |

| n-Heptane | C₇H₁₆ | 428.45 | Alkane |

| n-Hexane | C₆H₁₄ | 1782.51 | Alkane |

| Isobutanol | C₄H₁₀O | 3926.39 | Alcohol |

| Isopropanol | C₃H₈O | 6673.97 | Alcohol |

| Methanol | CH₄O | 8581.02 | Alcohol |

| n-Propanol | C₃H₈O | 5566.93 | Alcohol |

| Toluene | C₇H₈ | 1489.79 | Aromatic Hydrocarbon |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols: Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, employing the widely accepted shake-flask method followed by gravimetric analysis. This protocol is designed to yield reliable and reproducible quantitative solubility data.

Objective:

To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Conical flasks with stoppers (e.g., 50 mL or 100 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent (e.g., 20 mL). The excess is crucial to ensure that saturation is reached. b. Tightly stopper the flask to prevent solvent evaporation. c. Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). d. Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is generally recommended, with continuous gentle shaking.

-

Sample Withdrawal and Filtration: a. After the equilibration period, allow the flask to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved layer. c. Attach a syringe filter to the syringe and discard the first few drops of the filtrate to saturate the filter material. d. Filter the remaining portion of the withdrawn sample into a pre-weighed, clean, and dry evaporation dish. Record the exact volume of the filtrate transferred.

-

Gravimetric Analysis: a. Place the evaporation dish containing the filtrate in a drying oven set to a temperature that will facilitate the evaporation of the solvent without causing significant evaporation of the this compound (e.g., 60-70°C). The temperature should be well below the boiling point of this compound (211°C). b. Continue drying until all the solvent has evaporated and a constant weight of the evaporation dish with the this compound residue is achieved. This is confirmed by repeated weighing after further drying periods until the weight difference is negligible. c. After drying, cool the evaporation dish in a desiccator to room temperature before each weighing to prevent errors due to air buoyancy.

-

Calculation of Solubility: a. Record the final constant weight of the evaporation dish with the dried this compound residue. b. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight. c. The solubility is then calculated as the mass of the dissolved this compound per volume of the solvent and is typically expressed in g/L or g/100mL.

Solubility (g/L) = (Mass of this compound residue (g)) / (Volume of filtrate (L))

Mandatory Visualizations

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for a specific application often begins with an understanding of the polarity of both the solute and the potential solvents. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on polarity considerations.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method followed by gravimetric analysis.

Caption: Experimental workflow for determining this compound solubility.

An In-depth Technical Guide on the Toxicological Profile of n-Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl acetate (B1210297) (CAS No. 112-14-1) is an organic ester with a characteristic fruity (orange-like) aroma.[1][2] It is utilized as a fragrance ingredient in cosmetics and personal care products, and as a flavoring agent in the food industry.[2][3] This widespread use necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for n-octyl acetate, including detailed experimental protocols for key studies and an exploration of its metabolic fate. Due to the limited availability of data for some endpoints, information from structurally similar compounds, such as other alkyl acetates and 1-octanol (B28484), has been included to provide a more complete assessment of potential hazards.

Toxicological Data

The toxicological data for n-octyl acetate and its structural analogs are summarized in the following tables.

Table 1: Acute Toxicity Data

| Substance | Test | Species | Route | Value | Reference |

| n-Octyl Acetate | LD50 | Rat | Oral | 3,000 mg/kg | [4] |

| n-Octyl Acetate | LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4][5] |

| n-Octyl Acetate | LC50 | Rat | Inhalation | No data available | [6] |

| n-Butyl Acetate | LD50 | Rat | Oral | 10,800 mg/kg | [7] |

| n-Butyl Acetate | LC50 | Rat | Inhalation | 390 ppm (4 hours) | [7] |

| n-Butyl Acetate | LD50 | Rabbit | Dermal | > 17,600 mg/kg | [7] |

| Isoamyl Acetate | LD50 | Rat | Oral | 16,600 mg/kg | [8] |

| Isoamyl Acetate | LD50 | Rabbit | Dermal | > 5,000 mg/kg | [8] |

| 1-Octanol | LD50 | Rat | Oral | > 3,200 mg/kg | [9] |

| 1-Octanol | LD50 | Mouse | Oral | 1,790 mg/kg | [9] |

Table 2: Irritation and Sensitization Data

| Substance | Test | Species | Result | Reference |

| n-Octyl Acetate | Skin Irritation | Rabbit | Data suggests slight irritation | [4] |

| n-Octyl Acetate | Eye Irritation | Rabbit | No specific data, but general irritation is a potential hazard | [6] |

| n-Octyl Acetate | Skin Sensitization | - | No data available | [5] |

| n-Butyl Acetate | Skin Irritation | Rabbit | Moderate irritant (Draize test) | [7] |

| n-Butyl Acetate | Eye Irritation | Rabbit | Moderate irritant | [7] |

| Isoamyl Acetate | Skin Irritation | Human | Can cause dermatitis with prolonged contact | [10] |

| Isoamyl Acetate | Eye Irritation | Human | Irritation at 950 ppm for 30 minutes | [10] |

| 1-Octanol | Skin Irritation | - | No irritant effect | [9] |

| 1-Octanol | Eye Irritation | - | Irritating effect | [9] |

Table 3: Repeated Dose Toxicity Data

| Substance | Test Duration | Species | Route | NOAEL | Effects Observed at Higher Doses | Reference |

| n-Butyl Acetate | 13 weeks | Rat | Inhalation | 500 ppm | Decreased body weight, reduced feed consumption, degeneration of olfactory epithelium | [11] |

| Isobutanol (metabolite of isobutyl acetate) | 13 weeks | Rat | Oral (gavage) | 316 mg/kg/day | Hypoactivity and ataxia at 1000 mg/kg/day | [12] |

Table 4: Genotoxicity and Carcinogenicity Data

| Substance | Test | Result | Reference |

| n-Octyl Acetate | Genotoxicity | No data available | [4][5] |

| n-Octyl Acetate | Carcinogenicity | No data available | [4][5] |

| Isoamyl Acetate | Ames Test | Negative | [13] |

| Isoamyl Acetate | DNA Repair (E. coli, B. subtilis) | Negative | [10] |

| Isobutyl Acetate | In vitro Mutagenicity | Not genotoxic | [12] |

| Isobutanol (metabolite of isobutyl acetate) | In vivo Mouse Micronucleus | Negative | [12] |

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize animal usage. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it perishes, the subsequent dose is lower. This continues until the criteria for stopping the test are met. Observations for signs of toxicity are made for at least 14 days. This method provides a point estimate of the LD50 and its confidence interval.

Draize Test for Skin and Eye Irritation (OECD 404 & 405)

For skin irritation, the test substance is applied to a small patch of shaved skin on a rabbit and covered with a gauze patch. For eye irritation, the substance is instilled into the conjunctival sac of one eye. The animals are observed for signs of irritation such as erythema, edema, and corneal opacity at specified intervals over a period of up to 14 days. The severity of the reactions is scored to determine the irritation potential.

Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)

The LLNA assesses the potential of a substance to cause skin sensitization by measuring lymphocyte proliferation in the auricular lymph nodes draining the site of application. The test substance is applied to the ears of mice for three consecutive days. On day five, the mice are injected with a radiolabelled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells. The draining lymph nodes are then excised, and the level of radioactivity is measured. A stimulation index of three or greater is indicative of a sensitizing potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to assess the mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test evaluates the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of cells that have completed one cell division. The cells are then harvested, stained, and examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Metabolic and Signaling Pathways

Metabolic Pathway of n-Octyl Acetate

n-Octyl acetate is expected to be readily hydrolyzed in the body by esterases into its constituent parts: 1-octanol and acetic acid.[14] Both of these metabolites have well-characterized metabolic fates. 1-octanol is oxidized to octanoic acid, which can then enter the fatty acid metabolism pathway. Acetic acid is converted to acetyl-CoA and enters the citric acid cycle.

Metabolism of n-octyl acetate to 1-octanol and acetic acid.

Hypothesized Signaling Pathway Interactions

Specific signaling pathways directly affected by n-octyl acetate have not been extensively studied. However, based on its metabolic products, we can hypothesize potential interactions. Acetic acid, as a short-chain fatty acid, can influence cellular signaling through various mechanisms, including histone acetylation and activation of G-protein coupled receptors. 1-octanol can affect cell membrane fluidity and potentially interact with membrane-bound receptors and ion channels.

Potential cellular effects of n-octyl acetate metabolites.

Discussion and Data Gaps

The available toxicological data for n-octyl acetate is limited, particularly for chronic endpoints such as carcinogenicity, and for specific endpoints like inhalation toxicity and skin sensitization. The acute toxicity of n-octyl acetate appears to be low via the oral and dermal routes. Based on data from structural analogs like n-butyl acetate and isoamyl acetate, it is likely to be a mild to moderate skin and eye irritant.[7][10]

The primary metabolic pathway is anticipated to be hydrolysis to 1-octanol and acetic acid. The toxicity of these metabolites is well-understood. 1-octanol has moderate acute oral toxicity and is an eye irritant.[9] Acetic acid is a known irritant.

Significant data gaps exist for genotoxicity and carcinogenicity. While shorter-chain acetates and their alcohol metabolites have generally not shown genotoxic potential in standard assays, the absence of data for n-octyl acetate represents a notable uncertainty. Long-term carcinogenicity studies are also lacking.

Conclusion

n-Octyl acetate exhibits low acute toxicity. Based on its predicted metabolism and data from related compounds, it is likely to be a mild to moderate irritant. However, the lack of data on inhalation toxicity, skin sensitization, genotoxicity, and carcinogenicity highlights the need for further investigation to fully characterize its toxicological profile. The information presented in this guide, including the detailed experimental protocols and metabolic pathways, provides a robust foundation for researchers and professionals in the field of drug development and chemical safety assessment to understand the current state of knowledge and to identify areas for future research.

References

- 1. echemi.com [echemi.com]

- 2. Octyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. nbinno.com [nbinno.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. louisville.edu [louisville.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. agilent.com [agilent.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. The toxicity of n-Butyl acetate_Chemicalbook [chemicalbook.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 14. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Octyl Acetate as a Volatile Organic Compound in Entomology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl acetate (B1210297) (CH₃CO₂(CH₂)₇CH₃), a common ester found in citrus fruits, essential oils, and as a product of fermentation, plays a significant role in the chemical ecology of insects.[1][2][3][4] As a volatile organic compound (VOC), it functions as a semiochemical—a chemical messenger that carries information between organisms. Its roles are diverse, acting as a pheromone for intraspecific communication, an allomone for interspecific defense or competition, and a kairomone that inadvertently benefits a receiving species.[5] This technical guide provides an in-depth overview of octyl acetate's function in entomology, detailing the experimental protocols used to elucidate its activity, presenting quantitative data on insect responses, and visualizing the core biological and experimental processes.

Introduction: The Role of this compound in Insect Communication

Volatile organic compounds are the primary language of the insect world, mediating critical behaviors such as mating, foraging, oviposition, and predator avoidance.[6] this compound and its isomers are key components of this chemical vocabulary for numerous species across different orders.

-

Pheromone: A substance secreted by an organism that elicits a specific reaction in another individual of the same species. This compound has been identified as a component of pheromone blends in several insect species, including the Western conifer seed bug (Leptoglossus occidentalis) and other Lepidopterans.[5][7]

-

Allomone: A chemical that benefits the emitter by modifying the behavior of a receiving individual of a different species, for example, as a repellent.

-

Kairomone: A chemical that benefits the receiver of a different species, such as a compound from a host plant that attracts an herbivore. For instance, this compound in citrus fruits can act as a kairomone for certain fruit flies.[1][6]

-

Attractant: A general term for a substance that causes an insect to move towards its source. This compound has been identified as an attractant for the lesser pumpkin fly, Dacus ciliatus.[5]

The precise function of this compound is highly context- and species-dependent, necessitating rigorous experimental evaluation to determine its specific role in any given ecological interaction.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like this compound is a sophisticated process initiated at the insect's antennae. The general signaling cascade is a crucial framework for understanding how this molecule incites a behavioral response.

-

Binding: Odorant molecules enter the sensory hairs (sensilla) on the antennae through pores and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.[8]

-

Transport & Reception: The OBP transports the hydrophobic this compound molecule to an Olfactory Receptor (OR) complex on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[9]

-

Signal Transduction: The binding of this compound to the OR complex, which is a ligand-gated ion channel, triggers the channel to open. This allows cations to flow into the neuron, causing depolarization.[8][10][11]

-

Neural Signal: The depolarization generates an action potential (a nerve impulse) that travels down the axon of the ORN.[9]

-

Brain Processing: The signal is transmitted to the antennal lobe of the insect's brain, where it is processed in specific regions called glomeruli. This information is then relayed to higher brain centers, like the mushroom bodies, leading to a behavioral response (e.g., attraction, repulsion).[9]

Caption: Generalized insect olfactory signaling pathway for this compound.

Quantitative Data on Insect Responses to Acetates

The behavioral and physiological responses of insects to this compound and its isomers can be quantified through various assays. The following tables summarize key findings from the literature.

Table 1: Electroantennography (EAG) Responses

EAG measures the summated electrical potential from the antenna, indicating the level of olfactory stimulation.

| Insect Species | Compound | Dose (µg) | Mean EAG Response (mV ± SE) | Notes |

| Bagrada hilaris (Female) | (E)-2-Octenyl acetate | 0.02 | 0.11 ± 0.02 | Dose-response relationship observed.[12] |

| 0.2 | 0.19 ± 0.03 | |||

| 2 | 0.31 ± 0.04 | |||

| 20 | 0.45 ± 0.05 | |||

| 200 | 0.58 ± 0.06 | |||

| Bagrada hilaris (Male) | (E)-2-Octenyl acetate | 200 | ~0.35 ± 0.05 | Females show significantly higher sensitivity than males.[12] |

| Bagrada hilaris (Nymph) | (E)-2-Octenyl acetate | 200 | ~0.25 ± 0.04 |

Table 2: Behavioral Responses in Olfactometer Assays

Olfactometers measure behavioral choice (attraction/repulsion) in a controlled environment.

| Insect Species | Assay Type | Compound | Result | Significance (p-value) |

| Bagrada hilaris (Female) | Y-tube Olfactometer | (E)-2-Octenyl acetate vs. Solvent | Attraction | < 0.001[1] |